molecular formula C20H15F2N5O B2591364 N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203060-45-0

N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2591364
CAS RN: 1203060-45-0
M. Wt: 379.371
InChI Key: LVKSCXNSGNXGDJ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential use in various applications.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural conformation and molecular interactions of compounds closely related to N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide have been extensively studied, contributing to the understanding of their physical, chemical, and biological properties. For instance, a study on Benznidazole, a compound with a similar acetamide structure, detailed its crystal packing and intermolecular hydrogen bonding, providing insights into its reactivity and potential for forming supramolecular architectures (Soares-Sobrinho et al., 2018).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as the coordination complexes constructed from pyrazole-acetamide, underscores the impact of hydrogen bonding on self-assembly processes and reveals significant antioxidant activity. These findings highlight the therapeutic potential and chemical versatility of compounds within the same class (Chkirate et al., 2019).

Molecular Design for Biological Activities

The synthesis and biological activity evaluation of acetamide derivatives, including those with pyrazole, imidazole, and triazole rings, demonstrate their potential in developing new therapeutic agents. Such studies emphasize the importance of structural design in enhancing biological activity, including anticonvulsant and antimicrobial effects (Tarikogullari et al., 2010; Punia et al., 2021).

Anticancer and Antimicrobial Properties

N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds' structure-activity relationships provide a foundation for future drug development aimed at cancer and infectious diseases (Ahmad et al., 2012).

Photochemical and Electrochemical Studies

The investigation of benzothiazolinone acetamide analogs for photochemical and electrochemical applications, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs), underscores the versatility of acetamide derivatives in scientific research beyond traditional biological activities. These studies explore the compounds' light harvesting efficiency and their role in renewable energy technologies (Mary et al., 2020).

Catalytic Performance in Organic Synthesis

Acetamide derivatives have also been explored for their catalytic performance in organic synthesis, demonstrating their utility in facilitating the synthesis of complex organic molecules. This research contributes to the development of new catalytic methods in synthetic chemistry, enhancing efficiency and selectivity in chemical transformations (Ebrahimipour et al., 2018).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O/c21-14-4-3-5-15(22)13(14)10-25-19(28)12-27-18-7-2-1-6-16(18)26-20(27)17-11-23-8-9-24-17/h1-9,11H,10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSCXNSGNXGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=C(C=CC=C3F)F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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